An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid
An In-depth Technical Guide to the Physicochemical Properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid, a biphenyl carboxylic acid derivative, represents a class of compounds with significant potential in medicinal chemistry and materials science. The biphenyl scaffold provides a rigid and tunable platform, while the carboxylic acid and bromo functional groups offer versatile handles for further chemical modifications. This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, detailed methodologies for its synthesis and analysis, and essential safety information to support its application in research and development.
Chemical Identity and Physical Properties
2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is a solid at room temperature, appearing as a yellow to white crystalline substance. Its fundamental identifiers and key physical properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 69200-16-4 | [1] |
| Molecular Formula | C₁₃H₉BrO₂ | [1] |
| Molecular Weight | 277.11 g/mol | [1] |
| Appearance | Yellow to white solid | |
| Melting Point | 142-145 °C | |
| Storage | Sealed in a dry place at room temperature | [1] |
Predicted Physicochemical Characteristics
Due to a lack of extensive experimental data in the public domain, the following sections provide predicted physicochemical properties based on the analysis of structurally related compounds and established scientific principles.
Solubility Profile
The solubility of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is anticipated to be low in water due to the hydrophobic nature of the biphenyl rings. It is expected to exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic solvents.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | Predominantly non-polar structure. |
| Methanol, Ethanol | Moderately Soluble | Capable of hydrogen bonding with the carboxylic acid group. |
| Acetone, Ethyl Acetate | Soluble | Good balance of polarity to dissolve the molecule. |
| Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Highly Soluble | Highly polar aprotic solvents capable of solvating a wide range of organic molecules. |
| Dichloromethane, Chloroform | Moderately Soluble | Suitable for dissolving non-polar to moderately polar compounds. |
| Hexanes, Toluene | Low to Insoluble | Non-polar solvents are unlikely to effectively solvate the polar carboxylic acid group. |
Acidity (pKa)
The acidity of the carboxylic acid group is influenced by the electronic effects of the substituents on the biphenyl rings. The electron-withdrawing nature of the bromine atom is expected to slightly increase the acidity of the carboxylic acid compared to the unsubstituted biphenyl-2-carboxylic acid. The pKa is predicted to be in the range of 3.5 to 4.5 in aqueous solution.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted in CDCl₃, 400 MHz):
-
Aromatic Protons (8H): A complex multiplet pattern is expected between δ 7.2 and 8.2 ppm. The protons on the carboxylic acid-bearing ring will likely appear as distinct multiplets due to the influence of the carboxyl and biphenyl groups. The protons on the bromo-substituted ring will also show characteristic splitting patterns.
-
Carboxylic Acid Proton (1H): A broad singlet is anticipated at δ 10.0-12.0 ppm, which is characteristic of a carboxylic acid proton.
¹³C NMR (Predicted in CDCl₃, 100 MHz):
-
Carbonyl Carbon: A signal is expected in the range of δ 168-175 ppm.
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Aromatic Carbons: Multiple signals are anticipated between δ 120 and 145 ppm. The carbon attached to the bromine atom (C-Br) is expected to have a chemical shift around δ 122 ppm, while the carbons ipso to the other ring and the carboxylic acid will also have distinct chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid and aromatic functionalities.
-
O-H Stretch: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
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C=O Stretch: A strong, sharp absorption band between 1680 and 1710 cm⁻¹, indicative of an aromatic carboxylic acid.
-
C-O Stretch: A medium intensity band in the region of 1210-1320 cm⁻¹.
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Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
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Aromatic C=C Bending: Multiple bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 276 and an [M+2]⁺ peak of similar intensity due to the presence of the bromine isotope (⁷⁹Br and ⁸¹Br). Common fragmentation patterns would likely involve the loss of a hydroxyl group (-OH), a carboxyl group (-COOH), and a bromine atom (-Br).
Synthesis and Purification
The most common and efficient method for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid is the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid from 2-bromobenzoic acid and (2-bromophenyl)boronic acid.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.
Materials:
-
2-Bromobenzoic acid
-
(2-Bromophenyl)boronic acid
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Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]
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Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Hydrochloric acid (1M)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1.0 eq.), (2-bromophenyl)boronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).
-
Solvent and Catalyst Addition: Add a 4:1 mixture of toluene and degassed water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes. Add the palladium catalyst (0.05 eq.).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel.
-
Extraction: Wash the aqueous layer with ethyl acetate. Acidify the aqueous layer to pH 2-3 with 1M HCl, which should precipitate the product. Extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.
Analytical Methods for Quality Control
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid.
HPLC Protocol
Diagram of the Analytical Workflow:
Caption: Analytical workflow for purity determination by HPLC.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
Safety and Handling
Potential Hazards:
-
Skin and Eye Irritation: Aromatic carboxylic acids and bromoarenes can be irritating to the skin and eyes.[3]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[3]
-
Harmful if Swallowed: May be harmful if ingested.[3]
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Wear safety glasses with side shields or goggles.
-
Wear chemical-resistant gloves (e.g., nitrile).
-
Wear a lab coat.
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. While some experimental data is limited, the provided predictions and protocols offer a robust starting point for researchers. As with any chemical compound, it is imperative to handle this substance with appropriate safety precautions and to perform thorough characterization to confirm its identity and purity before use in further applications.
References
Click to expand
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69200-16-4 | 2'-Bromo-[1,1'-biphenyl]-2-carboxylic acid. ASP Basilicata. [Link]
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MOLECULAR STRUCTURES OF (2-BROMOPHENYL)DIPHENYLSTIBANE AND {2′-BROMO-[1,1′-BIPHENYL]-2-YL}DIPHENYLSTIBANE. [Link]
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2-Biphenylcarboxylic acid. NIST WebBook. [Link]
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2-BROMO-1,1'-BIPHENYL | CAS 2052-07-5. Matrix Fine Chemicals. [Link]
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Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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13 C NMR Spectrum (1D, 50 MHz, H 2 O, predicted) (NP0298326). NP-MRD. [Link]
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The mass spectrum of bromo-p-hydroxybiphenyl. ResearchGate. [Link]
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Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography. Scilit. [Link]
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NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. [Link]
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21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Solubility of Organic Compounds. Chemistry LibreTexts. [Link]
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Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Indian Academy of Sciences. [Link]
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Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Publications. [Link]
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